molecular formula C12H16O5 B12670147 2-(2,3,4-Trimethoxyphenyl)propionic acid CAS No. 71989-99-6

2-(2,3,4-Trimethoxyphenyl)propionic acid

Cat. No.: B12670147
CAS No.: 71989-99-6
M. Wt: 240.25 g/mol
InChI Key: YAURVMGBGYEPTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3,4-Trimethoxyphenyl)propionic acid is an organic compound with the molecular formula C12H16O5 It is a derivative of propionic acid, where the phenyl ring is substituted with three methoxy groups at the 2, 3, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-Trimethoxyphenyl)propionic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,3,4-trimethoxybenzaldehyde.

    Grignard Reaction: The benzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form 2,3,4-trimethoxyphenylpropan-2-ol.

    Oxidation: The alcohol is then oxidized to 2,3,4-trimethoxyphenylpropan-2-one using an oxidizing agent such as PCC (Pyridinium chlorochromate).

    Hydrolysis: Finally, the ketone is hydrolyzed to this compound using a strong acid like hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-Trimethoxyphenyl)propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-(2,3,4-Trimethoxyphenyl)propionic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3,4-Trimethoxyphenyl)propionic acid involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals, thereby reducing oxidative stress.

    Signal Transduction: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

    Enzyme Inhibition: The compound can inhibit specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4,5-Trimethoxyphenyl)propionic acid
  • 3-(2,3,4-Trimethoxyphenyl)propionic acid
  • 2-(2,4,5-Trimethoxyphenyl)propionic acid

Uniqueness

2-(2,3,4-Trimethoxyphenyl)propionic acid is unique due to the specific arrangement of methoxy groups on the phenyl ring. This arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

71989-99-6

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

2-(2,3,4-trimethoxyphenyl)propanoic acid

InChI

InChI=1S/C12H16O5/c1-7(12(13)14)8-5-6-9(15-2)11(17-4)10(8)16-3/h5-7H,1-4H3,(H,13,14)

InChI Key

YAURVMGBGYEPTE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=C(C=C1)OC)OC)OC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.